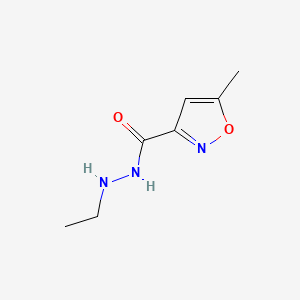

N'-ethyl-5-methylisoxazole-3-carbohydrazide

Descripción general

Descripción

N'-ethyl-5-methylisoxazole-3-carbohydrazide is a chemical compound with the molecular formula C7H11N3O2. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N'-ethyl-5-methylisoxazole-3-carbohydrazide typically involves the following steps:

Formation of 5-methylisoxazole-3-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Conversion to 5-methylisoxazole-3-carboxylate: The carboxylic acid is then esterified using methanol and a suitable catalyst.

Hydrazide formation: The ester is reacted with ethylhydrazine under refluxing conditions to yield the desired hydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Hydrazide Group

The carbohydrazide group acts as a nucleophile, participating in condensation reactions with carbonyl-containing compounds. For example:

-

Reaction with aldehydes/ketones : Forms hydrazone derivatives under mild acidic conditions (e.g., ethanol, catalytic HCl).

Example :This reaction is critical for synthesizing Schiff base derivatives with potential bioactivity .

Electrophilic Substitution on the Isoxazole Ring

The isoxazole ring undergoes electrophilic substitution, primarily at the 4-position due to electronic directing effects of the methyl and ethyl groups. Key reactions include:

Halogenation

Chlorination or bromination occurs using reagents like Cl₂ or Br₂ in acetic acid:

Yields depend on reaction time and temperature, with typical conditions at 50–70°C for 2–4 hours .

Sulfonation

Thioether formation via reaction with thiols in the presence of oxidizing agents (e.g., oxone):

This method is scalable and avoids metal catalysts .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the isoxazole ring may undergo cleavage. For instance:

-

Hydrolysis : In concentrated HCl, the ring opens to form β-keto amides:

This reaction is less common but provides access to linear intermediates .

Oxidation

The hydrazide group oxidizes to form diazenes or azides with agents like HNO₂:

Controlled oxidation is pivotal for generating reactive intermediates .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a β-aminoketone:

This pathway is underutilized but offers routes to saturated heterocycles .

Cycloaddition Reactions

The isoxazole participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused bicyclic systems. For example:

These reactions require thermal activation (80–100°C) and proceed with moderate regioselectivity .

Comparative Reaction Data

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

N'-ethyl-5-methylisoxazole-3-carbohydrazide has been identified as a promising intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to interact effectively with biological targets, making it suitable for the development of new therapeutic agents.

1.2 Antiviral Properties

Recent studies have highlighted its potential as an antiviral agent. For instance, compounds derived from isoxazole structures have shown efficacy against respiratory syncytial virus (RSV) and other viral infections. The compound's ability to inhibit viral replication pathways positions it as a candidate for further investigation in antiviral drug development .

Agricultural Chemistry

2.1 Agrochemical Formulation

The compound is also utilized in the formulation of agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its application in crop protection contributes to improved agricultural yields by providing resistance against pests and diseases.

2.2 Research on Biochemical Pathways

In biochemical research, this compound is employed to study enzyme inhibition and metabolic pathways. This application aids researchers in understanding complex biochemical processes that are crucial for developing new agricultural products and improving existing ones .

Material Science

3.1 Polymer Development

The compound's unique chemical structure makes it a candidate for creating novel polymers and materials. Researchers explore its potential in developing advanced coatings and adhesives, which can have applications in various industries including construction and manufacturing .

Case Studies

Mecanismo De Acción

The mechanism of action of N'-ethyl-5-methylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Methyl-5-isoxazolecarboxylic acid

- 5-Methyl-3-isoxazolecarboxylic acid

- 3-Methyl-4,5-dihydro-5-isoxazolecarboxylic acid

Uniqueness

N'-ethyl-5-methylisoxazole-3-carbohydrazide is unique due to its specific substitution pattern and the presence of the ethylhydrazide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Actividad Biológica

N'-ethyl-5-methylisoxazole-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of diabetes management, antimicrobial effects, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The compound this compound belongs to a class of isoxazole derivatives known for their diverse biological activities. Isoxazole compounds have been extensively studied for their potential therapeutic applications, including antidiabetic, antimicrobial, and anticancer effects. The structural features of this compound, particularly the isoxazole ring and the carbohydrazide moiety, contribute to its biological efficacy.

2. Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of this compound through its inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.

2.1 In Vitro Studies

In vitro enzymatic assays demonstrated that derivatives of this compound exhibit significant DPP-IV inhibitory activity. For instance, one study reported an IC50 value for a related derivative that was significantly lower than that of the standard drug sitagliptin, suggesting a strong potential for antidiabetic applications .

2.2 In Vivo Studies

In vivo evaluations showed that administration of this compound resulted in a marked reduction in fasting blood glucose levels in diabetic animal models. For example, one compound demonstrated a reduction from 280.00 ± 13.29 mg/dL (control) to 157.33 ± 5.75 mg/dL after 21 days of treatment .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that isoxazole derivatives possess significant antibacterial and antifungal activities.

The mechanism behind the antimicrobial effects is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

3.2 Case Studies

A study on related compounds found that several isoxazole derivatives exhibited promising activity against various bacterial strains, indicating that this compound may share similar properties .

4. Anticancer Properties

This compound has shown potential as an anticancer agent through various mechanisms including apoptosis induction and cell cycle arrest.

4.1 Cytotoxicity Assays

In vitro cytotoxicity assays against cancer cell lines have demonstrated that this compound can inhibit cell proliferation effectively. For instance, IC50 values reported for related compounds were in the range of micromolar concentrations, indicating significant potency .

4.2 Molecular Mechanisms

The anticancer activity is attributed to the compound's ability to interact with specific molecular targets involved in cancer cell survival and proliferation pathways .

5. Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antidiabetic | Significant reduction in blood glucose levels | |

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis and inhibits proliferation |

6. Conclusion

This compound exhibits promising biological activities, particularly as an antidiabetic agent and potential antimicrobial and anticancer compound. Further research is warranted to explore its mechanisms of action and optimize its therapeutic applications.

Propiedades

IUPAC Name |

N'-ethyl-5-methyl-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-8-9-7(11)6-4-5(2)12-10-6/h4,8H,3H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYIWLIOACSUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNNC(=O)C1=NOC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238066 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-ethylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90221-27-5 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-ethylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090221275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-ethylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.